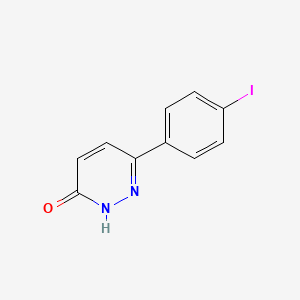

6-(4-iodophenyl)pyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-iodophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTRNAWXVSBSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 6 4 Iodophenyl Pyridazin 3 2h One and Its Structural Analogues

Established Synthetic Pathways to the Pyridazin-3(2H)-one Core

The pyridazin-3(2H)-one ring system is a foundational scaffold in medicinal and agricultural chemistry. scispace.comscholarsresearchlibrary.com Its synthesis is well-established, primarily relying on cyclocondensation reactions and, more recently, on the functionalization of pre-formed heterocyclic systems.

Classical Cyclocondensation Reactions in Pyridazinone Synthesis

The most prevalent and classical method for constructing the pyridazin-3(2H)-one core involves the cyclocondensation of a 1,4-dicarbonyl compound, specifically a γ-ketoacid or its ester equivalent, with hydrazine (B178648) or its derivatives. scholarsresearchlibrary.comurfu.ru This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the dihydropyridazinone. Subsequent dehydrogenation furnishes the aromatic pyridazin-3(2H)-one ring.

A common route to the necessary γ-ketoacid precursor, particularly for 6-arylpyridazinones, is the Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. sciencecentral.injocpr.com The resulting β-aroylpropionic acid is then refluxed with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol (B145695) or n-butanol to effect the cyclization. derpharmachemica.comnih.gov

The general sequence can be summarized as:

Friedel-Crafts Acylation: An aryl compound reacts with succinic anhydride to form a β-aroylpropionic acid. jocpr.com

Cyclocondensation: The β-aroylpropionic acid is heated with hydrazine hydrate, leading to the formation of a 6-aryl-4,5-dihydropyridazin-3(2H)-one. nih.gov

Dehydrogenation: The dihydro-derivative is aromatized to the final 6-aryl-pyridazin-3(2H)-one, often using a reagent like bromine in acetic acid or chloranil. scholarsresearchlibrary.comjocpr.comnih.gov

A variety of dicarbonyl precursors and hydrazine sources can be employed, as detailed in the table below.

| Precursor Type | Hydrazine Source | Product | Reference(s) |

| γ-Ketoacids | Hydrazine Hydrate | 4,5-Dihydropyridazin-3(2H)-one | scispace.com |

| 1,2-Diketones | Hydrazine/Hydrazides | Pyridazin-3(2H)-one | scholarsresearchlibrary.com |

| Unsaturated 1,4-Dicarbonyls | Hydrazine | Pyridazine (B1198779)/Dihydropyridazine | scholarsresearchlibrary.com |

| 4-Pentynoic Acid | Phenylhydrazine | Dihydropyridazin-3(2H)-one | scispace.com |

Regioselective Functionalization Approaches for Pyridazinone Scaffolds

Beyond building the ring from acyclic precursors, the functionalization of an existing pyridazinone or related pyridazine scaffold is a powerful strategy. Regioselective methods allow for the precise introduction of substituents at desired positions. For instance, the solid-phase synthesis of 6-arylpyridazin-3(2H)-ones has been achieved by first immobilizing 3,6-dichloropyridazine (B152260) onto a Wang resin. nih.gov This regioselective immobilization at one of the chloro-positions leaves the other available for subsequent reactions.

Multicomponent reactions have also been developed for the regioselective, one-pot synthesis of pyridazinones from simple starting materials like arenes, anhydrides, and aryl hydrazines, often using recyclable heterogeneous catalysts. researchgate.netnih.gov These methods offer high efficiency and control over the placement of functional groups. The direction of nucleophilic attack can be controlled based on reaction conditions and the electronic nature of the substituents, allowing for selective formation of specific isomers. urfu.rumdpi.com

Strategies for Incorporating the 4-Iodophenyl Moiety

The introduction of the 4-iodophenyl group at the C6 position of the pyridazinone ring is a critical step in the synthesis of the target compound. This can be accomplished either by starting with a 4-iodo-substituted precursor in a classical cyclocondensation or by introducing the aryl group onto a pre-formed pyridazine ring using modern cross-coupling chemistry.

Palladium-Catalyzed Cross-Coupling Reactions in Aryl Iodide Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds and have been extensively applied to pyridazine chemistry. researchgate.netsigmaaldrich.com The Suzuki-Miyaura coupling is particularly prominent for this purpose. nobelprize.org

In a typical approach, a 6-chloropyridazin-3(2H)-one is coupled with 4-iodophenylboronic acid (or, more commonly, a 6-chloropyridazinone is coupled with a generic arylboronic acid) in the presence of a palladium catalyst and a base. nih.gov This reaction facilitates the direct and regioselective formation of the C-C bond between the pyridazinone C6 position and the phenyl ring. The key steps in the catalytic cycle involve oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. nobelprize.org

Key palladium-catalyzed reactions applicable to this synthesis include:

Suzuki-Miyaura Reaction: Couples an organohalide (e.g., 6-chloropyridazinone) with an organoboron compound (e.g., arylboronic acid). nih.govnobelprize.org

Stille Reaction: Couples an organohalide with an organotin compound. researchgate.net

Heck Reaction: Couples an organohalide with an alkene. researchgate.netsigmaaldrich.com

Negishi Reaction: Couples an organohalide with an organozinc compound. nobelprize.org

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and functional group tolerance. rsc.orgrsc.org

| Cross-Coupling Reaction | Pyridazine Substrate | Coupling Partner | Key Features | Reference(s) |

| Suzuki-Miyaura | 6-Chloropyridazin-3-ol | Arylboronic Acid | High tolerance of functional groups, mild conditions. | nih.govresearchgate.netnobelprize.org |

| Heck | Halogenated Pyridazine | Alkene | Forms C-C bond at an sp2 carbon. | researchgate.netsigmaaldrich.com |

| Sonogashira | Halogenated Pyridazine | Terminal Alkyne | Forms aryl-alkyne bonds. | researchgate.netsigmaaldrich.com |

Alternative Halogenation and Substitution Methodologies

An alternative and more classical approach to 6-(4-iodophenyl)pyridazin-3(2H)-one avoids a late-stage cross-coupling reaction. Instead, it incorporates the 4-iodophenyl moiety from the start. This is achieved by using iodobenzene (B50100) as the aromatic starting material in a Friedel-Crafts acylation with succinic anhydride. jocpr.com

The resulting 4-(4-iodophenyl)-4-oxobutanoic acid is then cyclized with hydrazine hydrate to produce 6-(4-iodophenyl)-4,5-dihydropyridazin-3(2H)-one. nih.gov A final dehydrogenation step yields the target aromatic pyridazinone. This pathway is direct but may be limited by the conditions of the Friedel-Crafts reaction.

Another advanced technique for introducing iodine is deprotometalation-iodolysis. This involves the regioselective deprotonation of an aromatic C-H bond using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source (e.g., I₂), although this is more commonly applied to the functionalization of the heterocyclic ring itself. researchgate.net

Derivatization Approaches for Structural Analogue Generation

Once this compound is synthesized, it serves as a versatile platform for generating a library of structural analogues. The pyridazinone ring offers several positions for modification, primarily the N2 nitrogen, the C4 and C5 positions, and the pendant 4-iodophenyl ring itself.

Common derivatization strategies include:

N-Alkylation/N-Arylation: The N-H group at the N2 position is readily alkylated or arylated. For example, reaction with ethyl chloroacetate (B1199739) followed by treatment with hydrazine yields an acetohydrazide derivative, which can be further reacted with aldehydes to form various hydrazones. nih.gov Alkylation with reagents like chloropropyl piperazines is also a common strategy to introduce amine-containing side chains. sciencecentral.inresearchgate.net

Mannich Reaction: The N-H proton can participate in a Mannich reaction with formaldehyde (B43269) and a secondary amine (such as indole) to introduce an aminomethyl group at the N2 position.

Conversion to Halopyridazines: The hydroxyl group of the pyridazinone (in its tautomeric form) can be converted to a more reactive leaving group. Treatment with phosphoryl chloride (POCl₃) transforms the pyridazin-3(2H)-one into a 3-chloropyridazine. nih.gov This chloro-derivative is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of amines, alcohols, and other nucleophiles.

Reactions on the Iodophenyl Ring: The iodine atom on the phenyl ring is a synthetic handle for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a wide variety of aryl, alkyl, and acetylenic groups to create diverse biaryl or more complex structures. researchgate.net

| Position of Derivatization | Reagent(s) | Type of Reaction | Resulting Structure | Reference(s) |

| N2 | Alkyl Halides (e.g., ethyl chloroacetate) | N-Alkylation | N-Substituted Pyridazinone | nih.gov |

| N2 | Formaldehyde, Secondary Amine | Mannich Reaction | N-Aminomethylated Pyridazinone | |

| C3 (via tautomer) | POCl₃ | Chlorination | 3-Chloropyridazine | nih.gov |

| C4-Iodophenyl | Arylboronic Acid, Pd Catalyst | Suzuki Coupling | 6-(Biphenyl)-pyridazinone Analogue | researchgate.net |

| N2 | Arylisocyanate | Addition | N-Arylurea derivative | nih.gov |

Substituent Variations at the C4 and C6 Positions of the Pyridazinone Ring

The C4 and C6 positions of the pyridazinone scaffold offer additional opportunities for structural diversification, enabling fine-tuning of the molecule's properties.

Modifications at the C6 Position

The 6-(4-iodophenyl) moiety is an ideal starting point for modification, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool in this context. libretexts.org This reaction involves the coupling of the aryl iodide with a wide variety of commercially available aryl or heteroaryl boronic acids. nih.govresearchgate.net The catalytic cycle typically involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the C-C coupled product and regenerate the catalyst. libretexts.org This methodology allows for the replacement of the 4-iodophenyl group with diverse aromatic and heterocyclic systems, making it a cornerstone for creating extensive libraries of 6-arylpyridazinone analogues. dur.ac.ukresearchgate.net

Modifications at the C4 Position

The C4 position, being part of a C=C double bond within the heterocyclic ring, can also be functionalized through several synthetic strategies. The pyridazine ring does not possess any "unactivated" carbon atoms for nucleophilic attack, with the C4/C5 positions being preferred sites. thieme-connect.de

One advanced method involves directed ortho-metalation, where a base like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve regioselective C-H zincation at the C4 position. researchgate.net The resulting zincated intermediate can then be quenched with various electrophiles to introduce new substituents. researchgate.net Another approach is the direct cyanation of the pyridazinone ring at the C4 position, which can be accomplished by treating the substrate with sodium cyanide, particularly when an electron-withdrawing group is present at C5. thieme-connect.de

A highly versatile strategy for C4 modification is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org This method first involves the introduction of a diethoxyphosphoryl group at the C4 position. The resulting phosphonate (B1237965) can be deprotonated to form a stabilized carbanion, which then undergoes olefination with a variety of aldehydes or ketones. wikipedia.orgyoutube.com This reaction predominantly produces E-alkenes and is highly effective for creating C4-substituted pyridazinones with diverse side chains, including those with further functional groups. wikipedia.orgresearchgate.net

| Position | Substituent Type | Synthetic Method | Key Features | Reference |

|---|---|---|---|---|

| C6 | Aryl/Heteroaryl | Suzuki-Miyaura Coupling | Uses the iodo- group as a handle to couple with boronic acids. | libretexts.orgnih.govresearchgate.net |

| C4 | Alkyl/Aryl | Directed C-H Zincation | Regioselective metalation followed by reaction with electrophiles. | researchgate.net |

| C4 | Cyano (-CN) | Direct Cyanation | Nucleophilic addition of cyanide, often requires an activating group at C5. | thieme-connect.de |

| C4 | Alkenyl (-CH=CH-R) | Horner-Wadsworth-Emmons | Forms a C=C bond at C4 via a phosphonate intermediate and an aldehyde. | wikipedia.orgorganic-chemistry.org |

| C4 | Benzyl (B1604629) | Condensation | Condensation with aromatic aldehydes in the presence of a base like sodium ethoxide. | researchgate.net |

Introduction of Heterocyclic and Aliphatic Side Chains onto the Pyridazinone Scaffold

Attaching heterocyclic and aliphatic side chains is a common strategy to explore new chemical space and modulate biological activity. These chains can be introduced at various positions, most commonly at the N2 nitrogen.

Heterocyclic Side Chains

The introduction of heterocyclic moieties is a well-established method for modifying pyridazinone analogues. ijrpc.com Piperazine is one of the most frequently incorporated heterocycles. researchgate.net A common synthetic route involves the N-alkylation of the pyridazinone N2-position with an N-substituted piperazinyl alkyl halide. nih.govsciencecentral.in For example, 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone can be synthesized by first reacting 3,6-dichloropyridazine with (2-fluorophenyl)piperazine, followed by hydrolysis to form the pyridazinone ring. nih.gov This scaffold can then be further functionalized.

Triazole rings are another important class of heterocyclic side chains. nih.gov Their synthesis often begins with a pyridazinone N2-acethydrazide intermediate. fabad.org.tr This hydrazide can be reacted with a substituted thiosemicarbazide (B42300), and subsequent cyclization leads to the formation of a 1,2,4-triazole (B32235) ring linked to the N2 position of the pyridazinone core via a methylene (B1212753) bridge. nih.gov This modular approach allows for variation in both the pyridazinone's C6-aryl group and the substituent on the triazole ring. nih.gov Other heterocyclic systems, such as indole (B1671886) and morpholine, have also been successfully incorporated into pyridazinone structures. ijrpc.commdpi.com

| Heterocyclic Side Chain | Point of Attachment | Synthetic Strategy | Reference |

|---|---|---|---|

| Piperazine | N2 | N-alkylation with piperazinyl alkyl halide | nih.govsciencecentral.in |

| 1,2,4-Triazole | N2 (via linker) | Cyclization of thiosemicarbazide derivatives | nih.govfabad.org.tr |

| Indole | C6 (via C-C coupling) or N2 | Friedel-Crafts type reactions or cross-coupling | ijrpc.commdpi.com |

| Morpholine | Various | Nucleophilic substitution or N-alkylation | researchgate.net |

Aliphatic Side Chains

The introduction of simple and functionalized aliphatic chains is readily achieved through various synthetic transformations. Direct N-alkylation of the pyridazinone nitrogen with alkyl halides is the most straightforward method. dur.ac.uk More complex side chains, such as propionamide (B166681) groups, can also be attached to the N2 position, leading to derivatives with distinct pharmacological properties. sarpublication.com As previously mentioned, modern catalytic methods like ruthenium-catalyzed alkenylation provide access to unsaturated aliphatic chains at the N2 position or through C-H activation. researchgate.net Furthermore, the condensation of a 4,5-dihydro-6-aryl-pyridazin-3(2H)-one with aromatic aldehydes in the presence of a base like sodium ethoxide can introduce substituted benzyl groups at the C4 position, which are a type of aliphatic-aromatic hybrid side chain. researchgate.net

| Aliphatic Side Chain | Point of Attachment | Synthetic Method | Reference |

|---|---|---|---|

| Simple Alkyl | N2 | N-Alkylation with alkyl halide | dur.ac.uk |

| Propionamide | N2 | N-acylation/amidation sequence | sarpublication.com |

| Unsaturated Alkenyl | N2 | Ru-catalyzed N-H alkenylation | researchgate.net |

| Substituted Benzyl | C4 | Condensation with aromatic aldehyde | researchgate.net |

Structure Activity Relationship Sar and Rational Design of 6 4 Iodophenyl Pyridazin 3 2h One Analogues

Identification of Key Pharmacophoric Features within the Pyridazinone Scaffold

The pyridazin-3(2H)-one nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a variety of biological targets. mdpi.comnih.gov Several key pharmacophoric features of this scaffold are crucial for its biological activity.

The pyridazinone ring itself, with its two adjacent nitrogen atoms and a keto group, is a critical element. mdpi.comnih.gov The nitrogen atoms can participate in hydrogen bonding and protonation, while the keto group can also form hydrogen bonds, contributing to the diverse pharmacological properties of molecules containing this ring. mdpi.comnih.gov The ability of pyridazinone-based compounds to mimic endogenous ligands and bind to enzymes and G-protein coupled receptors (GPCRs) underscores the importance of this core structure. nih.gov

Pharmacophore models have been developed to understand the key interaction points. These models often highlight the presence of hydrophobic regions and hydrogen bond acceptors as essential functional groups. researchgate.net For instance, in some pyridazinone derivatives, two hydrophobic regions and three hydrogen bond acceptors have been identified as key features for their interaction with target proteins. researchgate.net The planarity of the ring system is also often desirable for maximizing biological effects. mdpi.com

Correlating Substituent Effects on Biological Activity

The biological activity of pyridazinone analogues is significantly influenced by the nature and position of substituents on the core scaffold.

Influence of Halogenation on Receptor Binding and Efficacy

Halogenation, particularly at the C5 position of the pyridazinone ring and on the 6-phenyl ring, plays a significant role in modulating the biological activity of these compounds. The introduction of halogen atoms can affect the electronic environment of the molecule, influencing its binding affinity to target receptors. nih.govmdpi.com

For example, in a series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, the presence of the chlorine atom was found to be important for their insecticidal activity. nih.gov In another study on pyridazinone-based anticancer agents, halogen substitution at the 3- or 4-position of the phenyl ring was well-tolerated and, in some cases, led to optimal activity. nih.gov Specifically, a meta-bromo substitution on the phenyl ring resulted in the highest potency against S. aureus. nih.gov

The type of halogen and its position can have a differential impact. For instance, in a series of 2-phenyl-3(2H)-pyridazinone derivatives studied as plant activators, the general trend for induced activity was 4-CF3 ≥ 4-F ≥ 4-Cl. rsc.org This suggests that both the electronegativity and the size of the halogen substituent are important factors. Furthermore, di-substitution with halogens, such as 3,4-di-F or 3,5-di-Cl on the phenyl ring, was also found to be beneficial for activity. rsc.org

The following table summarizes the effect of halogenation on the activity of certain pyridazinone derivatives:

| Compound Series | Halogen Substituent | Position | Observed Effect on Activity |

| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones | Chloro | C5 of pyridazinone | Important for insecticidal activity nih.gov |

| Pyridazinone-based anticancer agents | Bromo | meta-position of phenyl ring | Highest potency against S. aureus nih.gov |

| 2-Phenyl-3(2H)-pyridazinone plant activators | F, Cl, CF3 | 4-position of phenyl ring | 4-CF3 ≥ 4-F ≥ 4-Cl for induced resistance rsc.org |

| 2-Phenyl-3(2H)-pyridazinone plant activators | Di-F, Di-Cl | 3,4- and 3,5-positions of phenyl ring | Beneficial for broad-spectrum disease resistance rsc.org |

Role of Aromatic and Heteroaromatic Substituents on Activity Profiles

The nature of the aromatic or heteroaromatic substituent at the 6-position of the pyridazinone ring is a critical determinant of the activity profile. The 6-phenyl group is a common feature in many biologically active pyridazinones. ajrconline.orgresearchgate.net

Studies have shown that the electronic properties of the substituents on the 6-phenyl ring significantly influence activity. Electron-withdrawing groups on the phenyl ring have been shown to enhance the activity of some pyridazinone derivatives. rsc.org For example, in a study of 2-phenyl-3(2H)-pyridazinone derivatives as plant activators, it was found that the stronger the electron-withdrawing effect of the phenyl group, the higher the activity. rsc.org

The replacement of the 6-phenyl ring with other heterocyclic rings has also been explored. In some cases, this bioisosteric replacement can lead to a decrease in activity. For instance, when the benzene (B151609) ring in certain plant activators was replaced by a five- or six-membered heterocyclic ring containing a nitrogen atom, the induced resistance activity was weakened. rsc.org However, in other contexts, the introduction of specific heterocyclic rings at the 6-position has been shown to be beneficial. For example, heterocyclic ring substitutions at the six-position have been linked to increased analgesic and anti-inflammatory action. sarpublication.com

Impact of Side Chain Length and Chemical Nature on Pharmacological Properties

The length and chemical nature of side chains attached to the pyridazinone ring, particularly at the N2 position, have a profound impact on the pharmacological properties of the resulting analogues.

The length of an alkylene side chain can significantly affect potency. In a series of 6-methyl-3(2H)-pyridazinones with a -(thiocarbamoyl)alkylene side chain, a two-carbon chain was found to be optimal for antisecretory activity. lookchem.com However, for the 6-phenyl counterparts, a longer chain of five carbons was most potent. lookchem.com This highlights that the optimal side chain length can be dependent on the substituent at the 6-position.

The chemical nature of the side chain is also crucial. The introduction of an acetamide (B32628) side chain linked to the lactam nitrogen at the N2 position has been shown to increase analgesic and anti-inflammatory activity. sarpublication.com In a study of 6-(4-methoxyphenyl)-pyridazinone derivatives, the presence of acetamide and propanamide moieties at the N2 position resulted in good analgesic activity. sarpublication.com

Furthermore, the introduction of bulky or specific functional groups in the side chain can modulate activity. For instance, the introduction of an arylpiperazinomethyl moiety at the N2 position of the pyridazinone ring resulted in potent anti-inflammatory activities. ajrconline.org

Analogue-Based Drug Design Strategies Applied to Pyridazinone Systems

Analogue-based drug design is a cornerstone of medicinal chemistry, and it has been extensively applied to the pyridazinone scaffold to develop new therapeutic agents. tandfonline.com This strategy involves the systematic synthesis and evaluation of a library of analogues based on a specific core structure to establish structure-activity relationships (SARs) and identify promising lead compounds. nih.govtandfonline.com

One common approach is the bioisosteric replacement of functional groups. For example, the pyridine (B92270) ring in some known drugs has been replaced with a pyridazinone ring to explore the effect on activity. nih.gov This strategy aims to retain or improve the desired biological activity while potentially altering other properties like selectivity or pharmacokinetics.

Computational methods, such as pharmacophore-based screening and docking studies, are increasingly used to guide analogue design. nih.govtandfonline.com These in silico techniques can help to identify potential targets for a library of pyridazinone analogues and predict their binding modes, thus prioritizing the synthesis of the most promising compounds. nih.govtandfonline.com For instance, a library of pyridazinone-based molecules was screened against a large number of protein targets using a pharmacophore-based approach, leading to the identification of aspartate aminotransferase as a potential new target. nih.govtandfonline.com

Optimization of Lead Compounds via Iterative SAR Studies

The optimization of lead compounds is a critical step in the drug discovery process, and it is often achieved through iterative cycles of SAR studies. acs.org This involves synthesizing and testing new analogues with systematic modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

A successful example of lead optimization is the development of pyridazinone-based inhibitors of hepatitis B virus (HBV). acs.org Starting from a hit compound identified through high-throughput screening, a subsequent SAR study and drug-like optimization led to the discovery of a lead candidate with potent antiviral activity and low cytotoxicity. acs.org

Another example is the optimization of pyridazinone derivatives as glucan synthase inhibitors. nih.gov Through SAR studies of a lead compound, researchers were able to identify modifications to the core structure and the sulfonamide moiety that led to compounds with improved systemic exposure while maintaining good antifungal activity. nih.gov This iterative process of design, synthesis, and testing is essential for transforming a promising hit into a viable drug candidate.

Computational Chemistry and Molecular Modeling Investigations of 6 4 Iodophenyl Pyridazin 3 2h One

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations offer profound insights into the electronic structure and geometric parameters of molecules. For 6-(4-iodophenyl)pyridazin-3(2H)-one, these computational methods are pivotal in understanding its inherent chemical characteristics.

Density Functional Theory (DFT) Applications for Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bhu.ac.in DFT calculations, particularly using the B3LYP/6-31++G(d,p) level of theory, have been instrumental in analyzing the frontier molecular orbitals (FMOs) of pyridazinone derivatives. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com

The energy gap between the HOMO and LUMO indicates the molecule's excitability. A smaller energy gap suggests that the molecule is more reactive. irjweb.com For pyridazinone derivatives, the distribution of HOMO and LUMO orbitals can vary. In some cases, the HOMO is associated with the donor part of the molecule, while the LUMO is concentrated on the acceptor part. mdpi.com This separation can lead to intramolecular photoinduced electron transfer (PET), which can influence the molecule's fluorescent properties. mdpi.com

Analysis of related pyridazinone structures reveals that the HOMO is often located over the pyridazinone ring and adjacent phenyl ring, while the LUMO is distributed over the entire molecule. This distribution of electron density is critical for understanding how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the electrophilic and nucleophilic sites within the molecule. bhu.ac.in

Conformational Analysis and Energetic Landscapes

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For molecules with rotatable bonds, such as the bond connecting the phenyl and pyridazinone rings in this compound, multiple conformations can exist.

Ligand-Based and Structure-Based Drug Design Methodologies

Computational approaches are integral to modern drug discovery, enabling the efficient screening of potential drug candidates and providing insights into their mechanisms of action.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. ijrti.org This method is widely used to predict the binding affinity and interaction patterns between a small molecule, like this compound, and a biological target, typically a protein. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding energy. nih.gov

For pyridazinone derivatives, molecular docking studies have been performed to investigate their interactions with various protein targets. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the active site of the protein. jrespharm.com For instance, the carbonyl group of the pyridazinone core is often predicted to form hydrogen bonds with key residues in the binding pocket. researchgate.net The accuracy of docking predictions is crucial and can be influenced by the quality of the receptor structure and the scoring function used. nih.gov

Below is a table summarizing representative molecular docking results for pyridazinone derivatives against various targets.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyridazinone Derivative 1 | Acetylcholinesterase (4M0E) | -7.633 | Tyr341, Phe295, Trp286, Leu289 jrespharm.com |

| Pyridazinone Derivative 2 | Fatty Acid-Binding Protein 4 (FABP4) | Not specified | R126, S53, Y128, R106 researchgate.net |

| Pyridazinone Derivative 3 | SARS-CoV-2 3CLpro | -7.75 | Not specified mdpi.com |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.govnih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore's features. nih.gov This process, known as virtual screening, can significantly reduce the number of compounds that need to be tested experimentally, thereby saving time and resources. nih.gov The hits from a virtual screen are then typically subjected to further analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize them for synthesis and biological evaluation. nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. scielo.br By simulating the movements of atoms and molecules, MD can be used to assess the stability of the binding pose predicted by molecular docking and to investigate conformational changes in both the ligand and the protein upon binding. researchgate.netfrontiersin.org

A key metric in MD simulations is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. A stable RMSD value over the course of a simulation indicates that the complex is in a stable conformation. mdpi.commdpi.com MD simulations can also be used to calculate the binding free energy of a ligand, which provides a more accurate estimate of binding affinity than docking scores alone. mdpi.com Analysis of the simulation trajectory can reveal important information about the flexibility of different regions of the protein and the persistence of key intermolecular interactions, such as hydrogen bonds. mdpi.comscielo.br

The following table presents a summary of parameters often analyzed in molecular dynamics simulations of ligand-protein complexes.

| Simulation Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the deviation of the protein or ligand backbone from its initial position. mdpi.com | Indicates the stability of the protein-ligand complex. researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible regions of the protein. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the protein that is accessible to the solvent. mdpi.com | Indicates conformational changes and compactness of the protein. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Reveals the stability of key binding interactions. scielo.br |

| Binding Free Energy Calculation | Estimates the free energy change upon ligand binding using methods like MM/GBSA or MM/PBSA. mdpi.com | Provides a more accurate prediction of binding affinity. mdpi.com |

Prediction of Molecular Interactions with Biomolecules

Understanding how a potential drug molecule interacts with its biological target is fundamental to rational drug design. Molecular modeling techniques, particularly molecular docking, are employed to predict the binding mode and affinity of a ligand within the active site of a protein. These simulations provide a detailed picture of the intermolecular forces that govern the formation and stability of the protein-ligand complex. bham.ac.uk The analysis of these interactions is crucial for optimizing lead compounds to enhance their efficacy and selectivity. plos.orgnih.gov

The binding of a ligand to a biological target is mediated by a variety of non-covalent interactions. nih.gov These forces, although individually weak, collectively contribute to the stability of the complex. Key non-covalent interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. Computational tools can map these interaction patterns, creating a "fingerprint" of the ligand-protein complex that helps in predicting binding. pharm.ai

In the case of pyridazinone derivatives, docking studies have been used to elucidate their binding modes with various bacterial proteins. researchgate.net For instance, studies on related pyridazinone compounds have shown interactions with the active sites of proteins like S. aureus DNA gyrase B (PDB ID: 4WUB) and P. aeruginosa LpxC (PDB ID: 2UV0). researchgate.net For this compound, the iodophenyl moiety is of particular interest as the iodine atom can act as a halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction that can significantly enhance binding affinity and specificity. The pyridazinone ring itself can participate in various interactions; the carbonyl oxygen and ring nitrogens are potential hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking or π-alkyl interactions with amino acid residues in the binding pocket.

Visualizing these interactions is often done through 2D diagrams that map the specific amino acid residues involved and the nature of the contacts, providing a clear roadmap for structure-based drug design. researchgate.net

For this compound, the pyridazinone core presents key features for hydrogen bonding. The N-H group of the pyridazinone ring is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a prominent hydrogen bond acceptor. researchgate.net Molecular docking simulations of similar pyridazinone compounds have highlighted the formation of hydrogen bonds with key residues in enzyme active sites, such as arginine and tyrosine. semanticscholar.org

Hydrophobic interactions would be largely dictated by the phenyl ring and the iodine substituent. The 4-iodophenyl group is hydrophobic and would likely orient itself within a hydrophobic pocket of a target protein, interacting with nonpolar amino acid residues like leucine, valine, and phenylalanine. researchgate.net The interplay between directional hydrogen bonds and broader hydrophobic contacts is a hallmark of effective ligand binding and is a key focus of computational analysis. plos.orgnih.gov

In Silico ADME Prediction

Beyond target interaction, a successful drug must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are now routinely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thus saving time and resources. mdpi.comrjptonline.org These predictive tools calculate various physicochemical and pharmacokinetic properties based on the molecule's structure.

For this compound, a predictive ADME profile can be generated using web-based tools like SwissADME or pkCSM. mdpi.com These platforms estimate properties that influence a compound's journey through the body. Key parameters include lipophilicity (LogP), aqueous solubility, gastrointestinal (GI) absorption, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. japsonline.com For example, predicted high GI absorption suggests good potential for oral bioavailability. mdpi.com The table below presents a hypothetical ADME profile for the title compound, based on typical parameters assessed in such computational studies.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance |

| Physicochemical Properties | ||

| Molecular Formula | C₁₀H₇IN₂O | Basic structural information |

| Molecular Weight | 298.08 g/mol | Influences diffusion and absorption |

| Lipophilicity (Log P o/w) | 1.5 - 2.5 (estimated) | Affects solubility, absorption, and membrane permeability |

| Water Solubility | Moderately soluble | Crucial for absorption and distribution |

| H-bond Acceptors | 2 | Influences binding and solubility |

| H-bond Donors | 1 | Influences binding and solubility |

| Pharmacokinetics | ||

| GI Absorption | High (predicted) | Indicates potential for oral administration |

| Blood-Brain Barrier Permeant | No (predicted) | Predicts whether the compound can enter the central nervous system |

| P-glycoprotein Substrate | No (predicted) | Relates to drug efflux mechanisms |

Note: The values in this table are illustrative and based on typical predictions for similar chemical structures. Actual experimental values may differ.

Emerging Research Directions and Future Prospects for 6 4 Iodophenyl Pyridazin 3 2h One Research

Exploration of Novel Therapeutic Applications and Target Discovery (excluding human trials)

The foundational pyridazinone structure is a versatile scaffold for developing new pharmacologically active compounds. dergipark.org.tr Its derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, antihypertensive, and antimicrobial effects. dergipark.org.trresearchgate.netscispace.com Current research is focused on identifying and validating novel biological targets for these compounds in preclinical settings.

One significant area of investigation is in the field of infectious diseases. A series of pyridazinone derivatives has been designed and synthesized as potential inhibitors of the Trypanosoma cruzi proteasome, a validated drug target for Chagas disease. acs.org Structure-guided design efforts led to the identification of functionalized pyridazinones with potent and selective inhibitory activity against the parasite's proteasome. acs.org

Another promising avenue is the development of pyridazinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for potential anti-HIV applications. tandfonline.com In one study, a series of 6-aryl-pyridazinone and 2-(N-substituted)-6-aryl-pyridazinone derivatives were synthesized and evaluated. tandfonline.com In silico molecular docking studies showed favorable binding interactions with the active site of the HIV reverse transcriptase enzyme. tandfonline.com The cytotoxic activity of these compounds was assessed using the brine shrimp lethality bioassay, with several derivatives demonstrating noteworthy activity. tandfonline.com For instance, compounds with lower alkyl substitutions (ethyl and butyl) on the pyridazinone ring were found to be more cytotoxic than those with aryl-substituted groups. tandfonline.com

Researchers have also synthesized N'-(substituted benzylidene)-2-(3-(3-fluoro-4-methoxy-phenyl)-6-oxopyridazin-1(6H)-yl)-acetohydrazide derivatives and investigated their antiproliferative effects on HCT116 colon cancer cell lines. dergipark.org.tr In other work, certain pyridazinone derivatives bearing a benzenesulfonamide (B165840) moiety showed remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) cell lines, with a GI50 value of less than 0.1 mM. dergipark.org.tr

Table 1: Cytotoxicity of Selected 2-(N-substituted)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives This interactive table presents data from a brine shrimp lethality bioassay, a preliminary method for assessing cytotoxicity.

| Compound | N-Substituent | LC₅₀ (μg/mL) tandfonline.com |

| 3d | Butyl | 4.023 |

| 3f | Benzyl (B1604629) | 4.20 |

Development of Advanced and Sustainable Synthetic Methodologies for Pyridazinones

The growing emphasis on green chemistry is driving the development of more environmentally friendly and efficient methods for synthesizing pyridazinone derivatives. A notable advancement is the creation of a practical, scalable, and green multicomponent reaction for pyridazinone synthesis. tandfonline.com This method utilizes readily available starting materials and employs an L-proline functionalized silicapropyl modified nanomagnetic catalyst in aqueous media, eliminating the need for hazardous organic solvents or reagents like aluminum chloride. tandfonline.com A key advantage of this approach is that the catalyst can be easily separated from the reaction mixture with an external magnet and reused, contributing to both the economic and environmental sustainability of the process. tandfonline.com

Other advanced synthetic strategies are also being explored. One such method involves a [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and an alkyne (like methyl or ethyl propiolate) to produce pyrrolo[1,2-b]pyridazines. mdpi.com The mesoionic compounds are generated in situ from 3(2H)-pyridazinone acids, offering a novel route to fused heterocyclic systems containing the pyridazinone core. mdpi.com The synthesis of various aldehyde hydrazones containing the pyridazinone moiety has also been reported, further expanding the chemical space and potential applications of this scaffold. scientific.net

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Drug Discovery Research

Specific applications in this area are already emerging. Computational methods, including machine learning, are being employed in the design of anticancer drugs based on the pyridazinone scaffold. mdpi.com Furthermore, deep learning, a subset of AI, has been instrumental in the discovery of novel compounds like pyrazolo[3,4-d]pyridazinones. semanticscholar.org These technologies facilitate the exploration of a much larger chemical space than would be possible through physical experimentation alone, enabling the design of pyridazinone derivatives with optimized properties. nih.gov

Investigation of Multifunctional Pyridazinone Derivatives with Enhanced Biological Profiles

A key strategy in modern medicinal chemistry is the design of multifunctional molecules that can interact with multiple biological targets or combine different pharmacophores to achieve an enhanced or synergistic effect. mdpi.com This approach is being actively applied to pyridazinone research, with the goal of developing derivatives with improved efficacy and potentially better safety profiles. researchgate.net

One successful example is the development of novel N-acylhydrazone (NAH) derivatives of pyrrolo[3,4-d]pyridazinone designed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The NAH moiety is a privileged structure known to be present in compounds with potent anti-inflammatory activity. mdpi.com By incorporating this pharmacophore into the pyridazinone-related framework, researchers aimed to create compounds that could simultaneously block two key pathways in the inflammatory cascade. mdpi.com The resulting N-acylhydrazone derivatives were identified as promising dual COX/LOX inhibitors, which could offer a more potent anti-inflammatory effect with a potentially improved safety profile compared to single-target agents. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-(4-iodophenyl)pyridazin-3(2H)-one derivatives, and how can reaction conditions be optimized?

- Methodology : Ultrasound-assisted synthesis under green chemistry principles (e.g., ethanol/water solvent systems) improves yield and reduces reaction time. Structural modifications at the N3 position can be achieved via nucleophilic substitution or condensation reactions with aldehydes/ketones .

- Optimization : Parameters such as temperature, catalyst loading (e.g., NaOEt), and solvent polarity should be systematically varied. For example, details condensation reactions in ethanol with sodium ethoxide, followed by recrystallization for purity.

Q. How can the anti-inflammatory activity of this compound derivatives be evaluated experimentally?

- Protocol : Use heat-induced hemolysis assays on erythrocyte membranes to measure membrane stabilization. Compare results with reference compounds like phenyl derivatives (e.g., MOAP) to assess substituent effects (chlorine vs. methyl groups) .

- Data Interpretation : Activity is quantified via % inhibition of hemolysis, with IC₅₀ values calculated using dose-response curves. Structural analogs with electron-withdrawing groups (e.g., Cl) often show enhanced activity due to improved binding to inflammatory targets .

Q. What crystallographic techniques are suitable for characterizing pyridazinone derivatives?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) paired with Hirshfeld surface analysis reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking). highlights the use of SC-XRD to resolve the dihedral angles between the pyridazinone core and substituted phenyl rings, critical for understanding packing efficiency .

Advanced Research Questions

Q. How can computational tools resolve contradictions in substituent effects on biological activity?

- Approach : Perform molecular docking and Tanimoto coefficient-based similarity analysis to compare binding modes with targets (e.g., p38 MAP kinase). and emphasize in silico ADMET profiling to prioritize derivatives with balanced bioavailability and low toxicity .

- Case Study : When anti-inflammatory activity conflicts between chloro and methyl derivatives (), density functional theory (DFT) can model electronic effects, while molecular dynamics simulations assess protein-ligand stability .

Q. What strategies validate the cardiotonic potential of this compound analogs?

- Experimental Design :

- In vitro : Measure positive inotropic effects on isolated heart tissues using Langendorff perfusion systems.

- In vivo : Evaluate hemodynamic parameters (e.g., left ventricular pressure) in animal models. Reference compounds like imazodan or pimobendan ( ) provide benchmarks for potency .

- Mechanistic Insight : Cyclic AMP (cAMP) modulation or phosphodiesterase III inhibition assays clarify the mode of action .

Q. How can SAR studies improve anticonvulsant efficacy against INH-induced convulsions?

- SAR Framework :

- Core Modifications : Introduce arylidene groups at the C4 position to enhance lipophilicity and blood-brain barrier penetration.

- Substituent Effects : Methyl derivatives (e.g., 3j in ) show superior activity over chloro analogs due to reduced metabolic degradation .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyridazinones?

- Steps :

Meta-analysis : Compare datasets across studies (e.g., antiplatelet activity in vs. cardiotonic data in ) to identify assay-specific biases.

Structural Alignment : Overlay crystal structures ( ) to detect conformational differences affecting target engagement.

Dose-Response Reevaluation : Re-test disputed compounds under standardized protocols (e.g., fixed concentration ranges) .

Q. What in silico methods predict pharmacokinetic properties of novel this compound derivatives?

- Tools : Use SwissADME or PreADMET for bioavailability prediction. applied Lipinski’s Rule of Five and calculated topological polar surface area (TPSA) to prioritize derivatives with >30% intestinal absorption .

- Key Parameters : LogP (<5), hydrogen bond acceptors/donors (<10/5), and P-glycoprotein substrate likelihood. Derivatives violating these may require prodrug strategies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.